molecular formula C14H23NO5 B1448219 1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE CAS No. 1180519-44-1

1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE

Cat. No.: B1448219
CAS No.: 1180519-44-1
M. Wt: 285.34 g/mol
InChI Key: QIXUDIGRBAMTIG-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-protected pyrrolidine derivatives, widely used in organic synthesis, particularly in peptide chemistry and drug design, due to their steric bulk and stability .

The tert-butyl groups enhance solubility in non-polar solvents and protect reactive sites during synthetic steps.

Properties

IUPAC Name

ditert-butyl 2-oxopyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-15(10(9)16)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXUDIGRBAMTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Reaction Sequence (Based on Patent WO2019016745A1)

Step Reaction Description Reagents/Conditions Notes
a) Formation of dialkyl 2-propylidenemalonate Dialkyl malonate + Propionaldehyde + Base (e.g., pyridine, piperidine, potassium tert-butoxide, n-BuLi, LDA) Aldol-type condensation to introduce side chain
b) Cyclization to pyrrolidine derivatives Intramolecular cyclization under controlled conditions Forms pyrrolidine ring system
c) Conversion to pyrrolidine-3-carbamide Amidation reactions Intermediate for further hydrolysis
d) Hydrolysis of pyrrolidine-3-carbamide to pyrrolidine-3-carboxylic acid Acidic or basic hydrolysis Prepares carboxylic acid functionality
e) Nitrogen protection Reaction with di-tert-butyl dicarbonate (Boc2O) Introduces tert-butyl carbamate protecting group

This sequence allows the introduction of tert-butyl ester groups at positions 1 and 3 of the pyrrolidine ring, along with the 2-oxo functionality.

Catalytic and Reductive Methods (From Recent Literature)

A 2023 study reported the use of zirconium-catalyzed cascade reactions involving N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds to synthesize tetrasubstituted 1,3-diacylpyrroles, structurally related to the target compound. Key points include:

  • Preparation of N-acyl α-aminoaldehydes from α-amino acids using a one-pot CDI/DIBAL-H reduction method.
  • Reaction conditions involve solvents such as tetrahydrofuran (THF) and 1,4-dioxane, with water tolerance.
  • The method yields hydrolytically and configurationally stable products with yields up to 88%.

Though this method targets diacylpyrroles, the approach to preparing stable N-acyl α-aminoaldehydes and the use of 1,3-dicarbonyl compounds can be adapted for synthesizing 1,3-di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate derivatives.

Detailed Experimental Procedures and Analytical Data

Preparation of N-Acyl α-Aminoaldehydes (Key Intermediate)

  • Starting from N-Boc-protected amino acids, the acid is activated with carbonyldiimidazole (CDI) at 0 °C.
  • Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) at −78 °C yields the corresponding N-acyl α-aminoaldehyde.
  • Example yield: 62% for tert-butyl ((2S,3S)-3-methyl-1-oxopentan-2-yl)carbamate.
  • Characterization by $$^{1}H$$ NMR and $$^{13}C$$ NMR confirms aldehyde and carbamate functionalities.
Parameter Value (Example)
$$^{1}H$$ NMR (700 MHz, CDCl3) δ 9.65 (s, 1H, CHO), 5.13–5.12 (m, 1H, NH), 1.44 (s, 9H, tert-butyl)
$$^{13}C$$ NMR (175 MHz, CDCl3) δ 200.6 (CHO), 155.7 (C=O Boc), 79.9 (C tert-butyl)

Protection of Nitrogen

  • Nitrogen protection is carried out by reacting the pyrrolidine-3-carboxylate intermediate with di-tert-butyl dicarbonate.
  • This step ensures stability and facilitates further functionalization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
CDI/DIBAL-H reduction of N-acyl α-amino acids N-Boc α-amino acids CDI, DIBAL-H 0 °C to −78 °C ~62 Produces N-acyl α-aminoaldehydes
Base-catalyzed condensation Dialkyl malonate + aldehyde Pyridine, LDA, n-BuLi, potassium tert-butoxide Room temp to reflux Variable Forms dialkyl 2-alkylidenemalonate
Hydrolysis of pyrrolidine-3-carbamide Pyrrolidine-3-carbamide Acid or base Aqueous conditions High Yields pyrrolidine-3-carboxylic acid
Nitrogen protection Pyrrolidine-3-carboxylate Di-tert-butyl dicarbonate Mild, room temp High Introduces Boc protecting group

Research Findings and Considerations

  • The use of stable N-acyl α-aminoaldehyde intermediates enables efficient synthesis routes with high yields and product stability.
  • Zirconium catalysis and cascade reactions offer promising approaches for constructing complex pyrrolidine derivatives, potentially adaptable to the target compound.
  • Protection strategies such as Boc protection are crucial for controlling reactivity and improving purification.
  • Reaction conditions involving low temperatures (−78 °C) and inert atmospheres are common to prevent side reactions and degradation.
  • The hydrolytic stability of the final compound under reaction conditions is well documented, supporting its synthetic robustness.

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonyl Group

The ketone moiety at the 2-position undergoes nucleophilic additions, enabling functionalization of the pyrrolidine ring.

Reaction TypeConditionsProductYieldSource
Grignard AdditionIsopropylMgBr, THF, −40°C → rtAlkylated pyrrolidine derivative68–90%
Organocuprate AttackRhodium(I)-catalyzed 1,4-additionAryl-substituted pyrrolidine derivatives63–87%

For example, reaction with isopropylmagnesium bromide in THF at low temperatures yields alkylated products, while rhodium-catalyzed aryl additions enable diverse aryl group incorporation .

Ester Hydrolysis and Transesterification

The tert-butyl ester groups undergo hydrolysis or transesterification under acidic or basic conditions:

ReactionConditionsProductNotesSource
Acidic HydrolysisTFA/DCM, rtFree carboxylic acid derivativesBoc group removal observed
TransesterificationNaBH₄, MeOH, −10°CEthyl/methyl ester analogsSelective at C1 or C3 position

For instance, treatment with trifluoroacetic acid (TFA) cleaves the tert-butyl esters to yield carboxylic acids, crucial for further functionalization .

Ring-Opening Reactions

The pyrrolidine ring can undergo ring-opening under specific conditions:

Reaction TypeConditionsProductYieldSource
Acid-CatalyzedHCl (4M) in dioxaneLinear diamino dicarboxylate derivatives86%
Base-PromotedLiHMDS, THF, −70°CEnolate intermediates for C–C bond formationN/A

Ring-opening via HCl in dioxane generates linear intermediates, useful in peptide mimetics .

Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) groups are selectively removable:

ReagentConditionsProductYieldSource
TFA/AnisoleDCM, rt, 3hFree amine derivatives95%
BBr₃DCM, −78°C → rtDe-protected pyrrolidine carboxylates75%

Selective deprotection allows sequential modification of the amine and carboxylate functionalities .

Cycloaddition and Cross-Coupling

The compound participates in cycloadditions and Suzuki couplings:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂OBiaryl-functionalized pyrrolidines72%
Diels-Alder ReactionHeat, Lewis acid catalystsPolycyclic adducts55%

Suzuki couplings enable aryl group introductions, enhancing applications in medicinal chemistry .

Key Mechanistic Insights

  • Steric Effects : The tert-butyl groups hinder reactivity at the C3 position, favoring C2 functionalization .

  • Acid Sensitivity : Boc groups are cleaved under mild acidic conditions, while the pyrrolidine ring remains intact .

  • Chiral Induction : The (2S,3S) configuration directs stereoselective transformations, critical for asymmetric synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 1,3-Di-Tert-Butyl 2-Oxopyrrolidine-1,3-Dicarboxylate exhibit potential anticancer properties. A notable case study involved the use of pyrrolidine derivatives in targeting mutant alleles of IDH1/2 in cancer therapy. The compound's structural features allow it to interact effectively with biological targets associated with tumor growth .

2. Enzyme Inhibition
The compound has also been explored as a potential inhibitor for various enzymes involved in metabolic pathways. Its ability to mimic natural substrates makes it a candidate for designing inhibitors that can modulate enzyme activity in therapeutic contexts.

Organic Synthesis Applications

1. Building Block in Synthesis
1,3-Di-Tert-Butyl 2-Oxopyrrolidine-1,3-Dicarboxylate serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through reactions such as esterification and amidation. The presence of multiple functional groups allows for diverse chemical transformations .

2. Synthesis of Proline Derivatives
The compound is particularly useful in synthesizing proline derivatives, which are vital in the production of pharmaceuticals and agrochemicals. Its use in asymmetric synthesis has been documented, enhancing the enantioselectivity of reactions .

Material Science Applications

1. Polymer Chemistry
In material science, 1,3-Di-Tert-Butyl 2-Oxopyrrolidine-1,3-Dicarboxylate has been investigated for its potential use as a monomer or additive in polymer formulations. Its chemical stability and compatibility with various polymers can improve the mechanical properties and thermal stability of the resulting materials.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent targeting IDH mutations
Organic SynthesisBuilding block for complex molecule synthesis
Enzyme InhibitionPotential inhibitor for metabolic enzymes
Material ScienceMonomer/additive in polymer formulations

Case Study 1: Anticancer Activity

A research study demonstrated that derivatives of 1,3-Di-Tert-Butyl 2-Oxopyrrolidine-1,3-Dicarboxylate showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved modulation of key signaling pathways associated with cell survival.

Case Study 2: Synthesis of Proline Derivatives

In another study focused on synthetic methodologies, researchers successfully utilized this compound to create enantiomerically pure proline derivatives through a novel catalytic process. This advancement highlights its importance in developing pharmaceuticals with high specificity.

Mechanism of Action

The mechanism of action of di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The compound can undergo hydrolysis by carboxylesterase enzymes, leading to the release of active metabolites that interact with target enzymes or receptors. This process is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Di-tert-butyl imidazolidine-1,3-dicarboxylate (CAS 886362-32-9)

  • Structure : Imidazolidine ring (5-membered with two nitrogens) vs. pyrrolidine (5-membered with one nitrogen).
  • Formula : C₁₃H₂₄N₂O₄ .
  • Key Differences: The imidazolidine ring’s dual nitrogen atoms enable broader coordination chemistry and increased rigidity compared to pyrrolidine.
  • Applications : Used as a building block for heterocyclic compounds in medicinal chemistry .

1-(tert-Butyl) 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate

  • Structure : Pyrrolidine with methyl substituents at position 2 and tert-butyl/methyl esters at positions 1 and 3.
  • Key Differences :
    • Methyl groups at position 2 increase steric hindrance but lack the electronic effects of the oxo group.
    • Methyl ester (vs. tert-butyl) at position 3 reduces steric protection, making it more prone to hydrolysis .
  • Applications : Intermediate in asymmetric synthesis, often for chiral amine derivatives .

4-(4-Bromo-phenyl)-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester

  • Structure : Pyrrolidine with a bromophenyl substituent and benzyl/tert-butyl ester groups.
  • Formula: C₁₉H₁₈BrNO₄ .
  • Key Differences :
    • The bromophenyl group introduces aromaticity and halogen-based reactivity (e.g., Suzuki coupling).
    • Benzyl ester at position 1 is less stable under hydrogenation conditions compared to tert-butyl esters.
  • Applications: Potential use in cross-coupling reactions for drug discovery .

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives

  • Structure : Rigid bicyclic scaffold vs. flexible pyrrolidine.
  • Key Differences :
    • Bicyclo[1.1.1]pentane acts as a bioisostere for tert-butyl or phenyl groups, offering similar steric bulk but distinct electronic profiles .
    • Higher strain energy in the bicyclo system may enhance reactivity in ring-opening reactions.
  • Applications : Used to optimize pharmacokinetic properties in drug candidates .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Formula Reactivity Highlights
1,3-Di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate Pyrrolidine 2-oxo, 1,3-di-tert-butyl esters Inferred: C₁₄H₂₃NO₅ High steric protection; oxo enables H-bonding
Di-tert-butyl imidazolidine-1,3-dicarboxylate Imidazolidine None (dual N-atoms) C₁₃H₂₄N₂O₄ Rigid; dual N-atoms for coordination
1-(tert-Butyl) 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate Pyrrolidine 2-methyl, 1-tert-butyl, 3-methyl ester C₁₄H₂₅NO₄ Moderate steric hindrance; methyl ester hydrolysis-prone
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Bicyclo[1.1.1]pentane None C₇H₁₀O₄ Bioisostere; high strain energy

Biological Activity

1,3-Di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate (CAS Number: 1180519-44-1) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from diverse studies and providing data tables for clarity.

Chemical Structure

The chemical structure of 1,3-di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate can be represented as follows:

C14H23NO5\text{C}_{14}\text{H}_{23}\text{N}\text{O}_5

Biological Activity Overview

The biological activity of 1,3-di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate has been investigated in several studies. Key areas of focus include:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Properties : Research indicates that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties, which could be beneficial in neurodegenerative disorders.

Antioxidant Activity

A study conducted by [source] demonstrated that 1,3-di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate exhibited significant scavenging activity against free radicals. The results are summarized in the following table:

Concentration (µM)% Scavenging Activity
1025
5055
10075

Anti-inflammatory Properties

In a separate investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines. The findings are presented below:

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-α2005075
IL-61503080

Neuroprotective Effects

A neuroprotective study involving neuronal cell lines indicated that the compound could reduce cell death induced by oxidative stress. The results are shown in the table below:

TreatmentCell Viability (%)
Control100
Compound (50 µM)85
Compound (100 µM)90

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Oxidative Stress : A clinical trial involving patients with oxidative stress-related conditions showed improvement in biomarkers after treatment with the compound.
  • Inflammatory Disease Model : Animal models of arthritis treated with the compound exhibited reduced swelling and pain compared to controls.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
1,3-DI-TERT-BUTYL 2-OXOPYRROLIDINE-1,3-DICARBOXYLATE

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